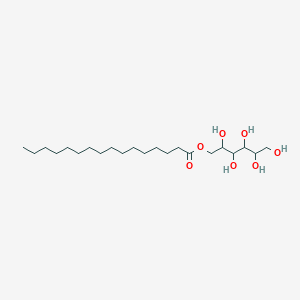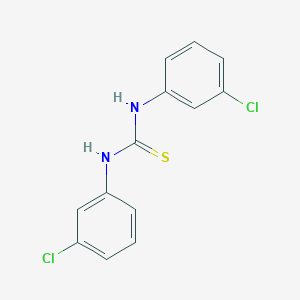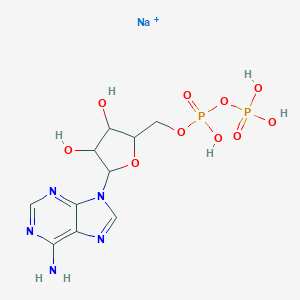
2-Chlor-1-piperidin-1-yl-ethanon
Übersicht
Beschreibung
Piperidin ist eine organische Verbindung mit der Summenformel C₅H₁₁N. Es ist ein heterozyklisches Amin, das aus einem sechsgliedrigen Ring besteht, der fünf Methylenbrücken (–CH₂–) und eine Aminbrücke (–NH–) enthält. Piperidin ist eine farblose Flüssigkeit mit einem charakteristischen Geruch, der oft als fischig oder ammoniakalisch beschrieben wird. Es ist ein häufiges Strukturelement in vielen Arzneimitteln und natürlichen Alkaloiden .
Wissenschaftliche Forschungsanwendungen
Piperidine and its derivatives have numerous applications in scientific research:
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various proteins and receptors, which could provide a basis for further investigation .
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit cox-1, an enzyme involved in inflammation . This suggests that 2-Chloro-1-piperidin-1-yl-ethanone may also interact with this enzyme or similar targets, leading to changes in cellular function .
Biochemical Pathways
Given the potential interaction with cox-1, it’s plausible that this compound could influence pathways related to inflammation and pain perception .
Result of Action
If the compound does indeed interact with cox-1 or similar targets, it could potentially lead to reduced inflammation and pain perception .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
Piperidin kann durch verschiedene Verfahren synthetisiert werden:
Hydrierung von Pyridin: Dies ist das gängigste industrielle Verfahren. 5\text{H}
Reduktion von Pyridin: Pyridin kann auch durch eine modifizierte Birch-Reduktion mit Natrium in Ethanol zu Piperidin reduziert werden.
Industrielle Produktionsverfahren
Die industrielle Produktion von Piperidin beinhaltet hauptsächlich die Hydrierung von Pyridin aufgrund ihrer Effizienz und Wirtschaftlichkeit. Der Prozess wird typischerweise bei erhöhten Temperaturen und Drücken in Gegenwart eines geeigneten Katalysators durchgeführt .
Chemische Reaktionsanalyse
Piperidin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Piperidin kann zu Piperidon oxidiert werden, einem wertvollen Zwischenprodukt in der organischen Synthese.
Reduktion: Piperidin selbst ist ein Produkt der Reduktion von Pyridin.
Substitution: Piperidin kann aufgrund seiner nukleophilen Aminogruppe an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Natrium in Ethanol wird für die Birch-Reduktion verwendet.
Substitution: Halogenide und andere Elektrophile sind gängige Reagenzien für Substitutionsreaktionen.
Hauptprodukte, die gebildet werden
Oxidation: Piperidon
Reduktion: Piperidin
Substitution: Verschiedene substituierte Piperidine, abhängig vom verwendeten Elektrophil.
Wissenschaftliche Forschungsanwendungen
Piperidin und seine Derivate haben zahlreiche Anwendungen in der wissenschaftlichen Forschung:
Chemie: Piperidin wird als Baustein bei der Synthese verschiedener organischer Verbindungen verwendet.
Wirkmechanismus
Piperidin übt seine Wirkungen durch verschiedene Mechanismen aus:
Analyse Chemischer Reaktionen
Piperidine undergoes various chemical reactions, including:
Oxidation: Piperidine can be oxidized to form piperidone, a valuable intermediate in organic synthesis.
Reduction: Piperidine itself is a product of the reduction of pyridine.
Substitution: Piperidine can participate in nucleophilic substitution reactions due to its nucleophilic amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium in ethanol is used for the Birch reduction.
Substitution: Halides and other electrophiles are common reagents for substitution reactions.
Major Products Formed
Oxidation: Piperidone
Reduction: Piperidine
Substitution: Various substituted piperidines depending on the electrophile used.
Vergleich Mit ähnlichen Verbindungen
Piperidin ähnelt anderen stickstoffhaltigen Heterocyclen wie Pyridin, Pyrrolidin und Piperazin. seine gesättigte sechsgliedrige Ringstruktur unterscheidet sie von diesen Verbindungen:
Pyridin: Ein aromatischer sechsgliedriger Ring mit einem Stickstoffatom.
Pyrrolidin: Ein gesättigter fünfgliedriger Ring mit einem Stickstoffatom.
Piperazin: Ein sechsgliedriger Ring mit zwei Stickstoffatomen an gegenüberliegenden Positionen.
Die einzigartige Struktur und Reaktivität von Piperidin machen es zu einer wertvollen Verbindung in verschiedenen Bereichen der Forschung und Industrie.
Eigenschaften
IUPAC Name |
2-chloro-1-piperidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c8-6-7(10)9-4-2-1-3-5-9/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWLMOHUXYULKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60278546 | |
| Record name | 2-Chloro-1-piperidin-1-yl-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60278546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1440-60-4 | |
| Record name | 2-Chloro-1-(1-piperidinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1440-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 8198 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001440604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1440-60-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8198 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-1-piperidin-1-yl-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60278546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![SPIRO[BICYCLO[2.2.1]HEPT-2-ENE-7,2-[1,3]DIOXOLANE]](/img/structure/B73502.png)


![2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B73513.png)







